molecular formula C4H2BrClO2S2 B13461913 2-Bromothiophene-3-sulfonyl chloride

2-Bromothiophene-3-sulfonyl chloride

Cat. No.: B13461913
M. Wt: 261.5 g/mol
InChI Key: ITDNEKXDHJHUCX-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2BrClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiophene-3-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to handle hazardous reagents safely.

Chemical Reactions Analysis

Types of Reactions

2-Bromothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

2-Bromothiophene-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiophene-3-sulfonyl chloride
  • 2-Iodothiophene-3-sulfonyl chloride
  • 3-Bromothiophene-2-sulfonyl chloride

Uniqueness

2-Bromothiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups on the thiophene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. Compared to its analogs, the bromine atom offers different reactivity and selectivity in substitution reactions, which can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C4H2BrClO2S2

Molecular Weight

261.5 g/mol

IUPAC Name

2-bromothiophene-3-sulfonyl chloride

InChI

InChI=1S/C4H2BrClO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H

InChI Key

ITDNEKXDHJHUCX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)Br

Origin of Product

United States

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